3,5-bis(4-bromophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole
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Overview
Description
“3,5-bis(4-bromophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of bromophenyl and ethenylbenzyl groups, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(4-bromophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of bromophenyl groups: This step may involve bromination reactions using bromine or N-bromosuccinimide (NBS).
Attachment of the ethenylbenzyl group: This can be done via a Heck reaction, where a vinyl group is coupled with a benzyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions could target the bromophenyl groups, potentially converting them to phenyl groups.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Phenyl derivatives.
Substitution: Azides, thiols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology
Biological Probes: Could be used to study biological pathways involving pyrazole derivatives.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Polymer Chemistry: May be used in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of “3,5-bis(4-bromophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromophenyl and ethenylbenzyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole: Lacks the ethenylbenzyl group.
1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole: Lacks the bromophenyl groups.
Uniqueness
The combination of bromophenyl and ethenylbenzyl groups in “3,5-bis(4-bromophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole” may impart unique chemical reactivity and biological activity, distinguishing it from other pyrazole derivatives.
Properties
Molecular Formula |
C25H20Br2N2 |
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Molecular Weight |
508.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-[(4-ethenylphenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C25H20Br2N2/c1-3-18-4-6-19(7-5-18)16-29-25(21-10-14-23(27)15-11-21)17(2)24(28-29)20-8-12-22(26)13-9-20/h3-15H,1,16H2,2H3 |
InChI Key |
ARPIAKSAQINADD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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